molecular formula C23H31NO3 B1213743 Diprafenone CAS No. 81447-80-5

Diprafenone

Cat. No.: B1213743
CAS No.: 81447-80-5
M. Wt: 369.5 g/mol
InChI Key: VDKMYSMWQCFYBQ-UHFFFAOYSA-N
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Description

Diprafenone is a class Ic antiarrhythmic agent, structurally similar to propafenone. It is primarily used to manage and treat arrhythmias by modulating the electrical activity of the heart. This compound is known for its beta-adrenergic antagonist properties, which contribute to its effectiveness in treating cardiac arrhythmias .

Scientific Research Applications

Diprafenone has a wide range of scientific research applications, including:

Mechanism of Action

While the exact mechanism of action for Diprafenone is not explicitly stated in the sources, it is known to be an antiarrhythmic beta adrenergic antagonist . This suggests that it likely works by blocking beta adrenergic receptors, which can help regulate heart rhythm.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diprafenone involves the condensation of 2’-hydroxy-3-phenylpropiophenone with 1-chloro-2,3-epoxypropane in the presence of potassium carbonate (K2CO3), resulting in 2’- (2,3-epoxypropoxy)-3-phenylpropiophenone. This intermediate is then treated with 2-methyl-2-aminobutane in refluxing methanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route as described above, with optimization for large-scale production. This includes ensuring the availability of high-purity reagents, maintaining precise reaction conditions, and implementing efficient purification processes to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diprafenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted this compound derivatives.

Comparison with Similar Compounds

Similar Compounds

    Propafenone: Structurally similar to diprafenone and also a class Ic antiarrhythmic agent.

    Flecainide: Another class Ic antiarrhythmic agent with similar electrophysiological properties.

    Encainide: A class Ic antiarrhythmic agent with comparable mechanisms of action.

Uniqueness of this compound

This compound is unique due to its dual action as a sodium channel blocker and beta-adrenergic antagonist. This combination enhances its efficacy in treating arrhythmias and provides a broader therapeutic profile compared to other class Ic antiarrhythmic agents .

Properties

IUPAC Name

1-[2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKMYSMWQCFYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868613
Record name (+/-)-Diprafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81447-80-5, 85414-47-7
Record name Diprafenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81447-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diprafenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SA 76
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085414477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Diprafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPRAFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P35MD5C1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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